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molecular formula C10H9N3O2 B8571499 (2-Hydroxy-5-methyl-1H-imidazol-4-yl)(pyridin-4-yl)methanone

(2-Hydroxy-5-methyl-1H-imidazol-4-yl)(pyridin-4-yl)methanone

Cat. No. B8571499
M. Wt: 203.20 g/mol
InChI Key: HUCVXDKHSSBBEL-UHFFFAOYSA-N
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Patent
US04405628

Procedure details

In 80 ml tetrachloroethane are placed 3.87 g (39.5 mmole) 1,3-dihydro-4-methyl-2H-imidazole-2-one and 7 g (39.5 mmole) isonicotinoyl chloride hydrochloride. Aluminum chloride (26 g, 194 mmole) is added and the mixture is stirred at 85° C. for 3 hours. The tetrachloroethane is decanted from the reaction mixture and the residue is quenched with water and neutralized with sodium bicarbonate. The suspension is filtered and the filtrate evaporated to dryness. Chromatography over silica gel affords the title compound; m.p. 295°-96°.
Quantity
3.87 g
Type
reactant
Reaction Step One
Quantity
7 g
Type
reactant
Reaction Step Two
Quantity
26 g
Type
reactant
Reaction Step Three
Quantity
80 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[NH:3][C:4](=[O:7])[NH:5][CH:6]=1.Cl.[C:9](Cl)(=[O:16])[C:10]1[CH:15]=[CH:14][N:13]=[CH:12][CH:11]=1.[Cl-].[Al+3].[Cl-].[Cl-]>ClCC(Cl)(Cl)Cl>[C:9]([C:6]1[NH:5][C:4](=[O:7])[NH:3][C:2]=1[CH3:1])(=[O:16])[C:10]1[CH:15]=[CH:14][N:13]=[CH:12][CH:11]=1 |f:1.2,3.4.5.6|

Inputs

Step One
Name
Quantity
3.87 g
Type
reactant
Smiles
CC=1NC(NC1)=O
Step Two
Name
Quantity
7 g
Type
reactant
Smiles
Cl.C(C1=CC=NC=C1)(=O)Cl
Step Three
Name
Quantity
26 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Step Four
Name
Quantity
80 mL
Type
solvent
Smiles
ClCC(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
85 °C
Stirring
Type
CUSTOM
Details
the mixture is stirred at 85° C. for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The tetrachloroethane is decanted from the reaction mixture
CUSTOM
Type
CUSTOM
Details
the residue is quenched with water and neutralized with sodium bicarbonate
FILTRATION
Type
FILTRATION
Details
The suspension is filtered
CUSTOM
Type
CUSTOM
Details
the filtrate evaporated to dryness

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(C1=CC=NC=C1)(=O)C=1NC(NC1C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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